(S,S)-阿森那平马来酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S,S)-Asenapine maleate is an atypical antipsychotic medication developed by Merck & Co. and approved by the U.S. Food and Drug Administration (FDA) in 2009. It is a derivative of the drug asenapine, which was first synthesized in 2002. Asenapine maleate is used to treat schizophrenia and bipolar disorder and is available in both oral and sublingual forms. It is a highly potent and effective antipsychotic, with a broad spectrum of activities, including dopamine and serotonin receptor antagonism, as well as α2-adrenergic receptor agonism.

科学研究应用

Antimicrobial Activity

Asenapine Maleate has been studied for its antimicrobial activity. It has been evaluated against a variety of microbes, and while it may not be used in therapeutically achievable systemic concentrations, it still presents an interesting area of study .

Pharmaceutical Salts

Asenapine Maleate is a type of pharmaceutical salt. Pharmaceutical salts are widely used to improve the biopharmaceutical properties of drugs. They can modulate solubility, dissolution profiles, and bioavailability of drugs .

Chromatographic Analysis

Asenapine Maleate can be determined through chromatographic methods. A stability-indicating reverse phase liquid chromatographic method was developed and validated for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in bulk drugs and pharmaceutical formulations .

Drug Repurposing

Asenapine Maleate, like other non-antibacterial drugs, has been investigated for potential antibacterial action. This is part of a broader trend of “drug repurposing” or “drug re-profiling”, where existing drugs are investigated for new uses .

Pain Management

Asenapine Maleate, as a type of non-steroidal anti-inflammatory drug (NSAID), may have potential applications in pain management. NSAIDs are commonly used to relieve pain, reduce inflammation, and lower fever .

Veterinary Medicine

Asenapine Maleate has been studied in the field of veterinary medicine for its antimicrobial properties. It has been evaluated against a variety of animal pathogens .

作用机制

Target of Action

It’s common for drugs to interact with specific proteins or receptors in the body to exert their effects

Mode of Action

Generally, a drug’s mode of action involves its interaction with its targets, leading to changes in the function or structure of the target molecules . This can result in a variety of effects, depending on the nature of the drug and its targets .

Biochemical Pathways

Drugs often influence biochemical pathways by interacting with enzymes, receptors, or other proteins involved in these pathways . The downstream effects can include changes in cellular processes, physiological responses, or disease progression .

Pharmacokinetics

These properties can significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Typically, the effects of a drug at the molecular and cellular level can include changes in gene expression, protein function, or cellular processes .

Action Environment

Environmental factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors .

属性

| { "Design of the Synthesis Pathway": "The synthesis of (S,S)-Asenapine Maleate can be achieved through a multi-step process involving several key reactions.", "Starting Materials": [ "2,3-Dichlorobenzonitrile", "2-Bromo-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline", "Sodium hydride", "Diisopropylamine", "Sodium borohydride", "Maleic acid", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1-carbonitrile by reacting 2,3-dichlorobenzonitrile with 2-bromo-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride and diisopropylamine.", "Step 2: Reduction of the nitrile group in 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1-carbonitrile to form 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1-carboxamide using sodium borohydride.", "Step 3: Synthesis of (S,S)-Asenapine Maleate by reacting 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1-carboxamide with maleic acid in methanol." ] } | |

CAS 编号 |

135883-08-8 |

产品名称 |

(S,S)-Asenapine Maleate |

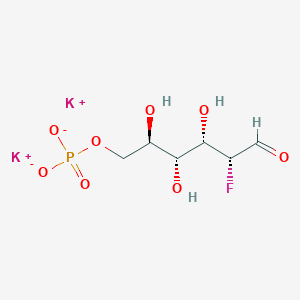

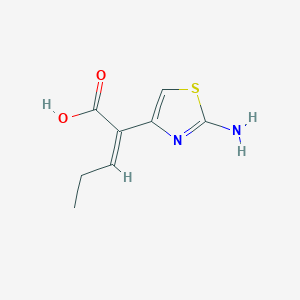

分子式 |

C₂₁H₂₀ClNO₅ |

分子量 |

401.84 |

同义词 |

(3aR,12bR)-rel-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate; trans-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)

![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)